Oleate

Beschreibung

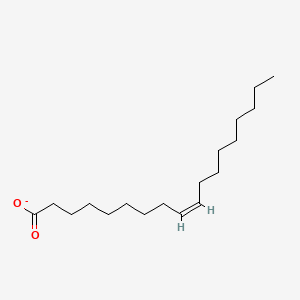

An unsaturated fatty acid that is the most widely distributed and abundant fatty acid in nature. It is used commercially in the preparation of oleates and lotions, and as a pharmaceutical solvent. (Stedman, 26th ed)

Structure

3D Structure

Eigenschaften

CAS-Nummer |

115-06-0 |

|---|---|

Molekularformel |

C18H33O2- |

Molekulargewicht |

281.5 g/mol |

IUPAC-Name |

(Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/p-1/b10-9- |

InChI-Schlüssel |

ZQPPMHVWECSIRJ-KTKRTIGZSA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-] |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-] |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-] |

Synonyme |

9 Octadecenoic Acid 9-Octadecenoic Acid cis 9 Octadecenoic Acid cis-9-Octadecenoic Acid Oleate Oleic Acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Multifaceted Role of Oleate in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleate (C18:1), a monounsaturated omega-9 fatty acid, is not merely a passive component of cellular lipids but an active signaling molecule that profoundly influences a multitude of cellular processes. Its roles extend from energy metabolism and membrane fluidity to the intricate regulation of signaling pathways implicated in metabolic diseases, cancer, and inflammation. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, including the activation of G protein-coupled receptors, modulation of key metabolic sensors, and regulation of gene expression. Detailed experimental methodologies for studying these pathways are provided, alongside a quantitative summary of this compound's effects to serve as a valuable resource for researchers and professionals in drug development.

Introduction

This compound is the most abundant monounsaturated fatty acid in human plasma and tissues, derived from both dietary intake and endogenous synthesis catalyzed by Stearoyl-CoA Desaturase-1 (SCD1). Beyond its structural role in phospholipids (B1166683) and storage in triglycerides, this compound functions as a signaling molecule, eliciting diverse cellular responses. Understanding the molecular mechanisms by which this compound exerts its effects is crucial for elucidating its role in health and disease and for identifying potential therapeutic targets. This guide will delve into the primary signaling cascades influenced by this compound.

Key Signaling Pathways Modulated by this compound

G Protein-Coupled Receptor 40 (GPR40/FFAR1) Signaling

This compound is a natural ligand for GPR40, a G protein-coupled receptor highly expressed in pancreatic β-cells and breast cancer cells.[1][2] Activation of GPR40 by this compound triggers a cascade of intracellular events, primarily through the Gαq/11 pathway.

-

Mechanism: Upon this compound binding, GPR40 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3]

-

Downstream Effects:

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][3] This increase in intracellular Ca2+ is a critical signal for various cellular processes, including insulin (B600854) secretion.[1][3]

-

Protein Kinase C (PKC) Activation: DAG, along with elevated Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, influencing cell proliferation and other functions.

-

Insulin Secretion: In pancreatic β-cells, the GPR40-mediated increase in intracellular Ca2+ potentiates glucose-stimulated insulin secretion.[1][3]

-

Cancer Cell Proliferation: In breast cancer cells, this compound-induced GPR40 signaling promotes cell proliferation through pathways involving PLC, Src, MEK1/2, and PI3K/Akt.[2]

-

References

An In-depth Technical Guide to the Oleate Biosynthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic acid (cis-9-octadecenoic acid), a monounsaturated omega-9 fatty acid, is the most abundant fatty acid in human adipose tissue and plays a crucial role in various physiological processes. Its biosynthesis is a tightly regulated metabolic pathway central to lipid homeostasis. Dysregulation of this pathway is implicated in numerous pathologies, including metabolic syndrome, cardiovascular disease, and cancer, making its components attractive targets for therapeutic intervention. This guide provides a comprehensive technical overview of the core oleate biosynthesis pathway in mammalian cells, detailing the enzymatic steps, regulatory networks, and key experimental methodologies for its investigation.

Core Pathway of this compound Biosynthesis

The de novo synthesis of this compound from acetyl-CoA involves a series of enzymatic reactions primarily occurring in the cytoplasm and the endoplasmic reticulum. The pathway can be broadly divided into two major stages: the synthesis of the saturated fatty acid precursor, stearoyl-CoA, followed by its desaturation to form oleoyl-CoA.

Synthesis of Stearoyl-CoA

The initial steps of fatty acid synthesis are catalyzed by two key enzymes: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).

-

Acetyl-CoA Carboxylase (ACC): This biotin-dependent enzyme catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid biosynthesis.[1] In mammals, two main isoforms exist: ACC1, which is cytosolic and primarily involved in fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[1][2]

-

Fatty Acid Synthase (FASN): This multifunctional enzyme complex catalyzes the subsequent elongation of the fatty acid chain. Using one molecule of acetyl-CoA as a primer and seven molecules of malonyl-CoA as the two-carbon donors, FASN iteratively adds two-carbon units to the growing acyl chain, ultimately producing the 16-carbon saturated fatty acid, palmitate. Further elongation to the 18-carbon stearate (B1226849) is carried out by fatty acid elongase enzymes.

Desaturation of Stearoyl-CoA to Oleoyl-CoA

The final and rate-limiting step in this compound biosynthesis is the introduction of a double bond into the stearoyl-CoA molecule.

-

Stearoyl-CoA Desaturase 1 (SCD1): This enzyme, located in the endoplasmic reticulum, catalyzes the Δ9-cis desaturation of stearoyl-CoA to yield oleoyl-CoA.[3][4] The reaction is an aerobic process requiring molecular oxygen, NAD(P)H, cytochrome b5 reductase, and the electron acceptor cytochrome b5.[5] The electrons flow from NAD(P)H through cytochrome b5 reductase to cytochrome b5, then to SCD, and finally to O2, which is reduced to water.[5]

Quantitative Data on the this compound Biosynthesis Pathway

Quantitative understanding of the this compound biosynthesis pathway is crucial for metabolic modeling and drug development. The following tables summarize key available quantitative data.

| Enzyme | Substrate | Product | Kcat (min⁻¹) | Km (µM) | Cell Line/Tissue | Reference |

| Stearoyl-CoA Desaturase 1 (SCD1) | Stearoyl-CoA | Oleoyl-CoA | 0.84 | N/A | Mammalian | [6] (under peroxide shunt conditions) |

| Stearoyl-CoA Desaturase 1 (SCD1) | Palmitoyl-CoA | Palmitoleoyl-CoA | N/A | N/A | N/A | N/A |

Note: Quantitative kinetic data for mammalian SCD1 under physiological conditions is limited in the publicly available literature. The provided kcat value was determined using a "peroxide shunt" pathway, which may not reflect the rate of the biological pathway.

| Metabolite | Cellular Concentration (nmol/g tissue or nmol/10^6 cells) | Condition | Cell Line/Tissue | Reference |

| Stearoyl-CoA | N/A | N/A | N/A | N/A |

| Oleoyl-CoA | N/A | N/A | N/A | N/A |

| Palmitate | ~2 mmol/mg | Brown Adipose Tissue | Mouse | [7] |

| This compound | N/A | N/A | N/A | N/A |

| Metabolic Flux | Rate (nmol/min/mg protein or similar units) | Condition | Cell Line/Tissue | Reference |

| De Novo Lipogenesis (Fractional Synthesis Rate) | 0.247 (fraction of total palmitate) | Brown Adipose Tissue after D₂O labeling | Mouse | [7] |

| Stearate Synthesis from Glucose | Decreased upon CPT1C knockdown | MDA-MB-231 cells cultured with [U-¹³C₆] glucose | Human Cancer | [8] |

| This compound Synthesis from Glucose | Increased upon CPT1C knockdown | MDA-MB-231 cells cultured with [U-¹³C₆] glucose | Human Cancer | [8] |

Note: Metabolic flux analysis provides a dynamic view of the pathway's activity. The provided data illustrates changes in flux under specific experimental conditions.

Experimental Protocols

Measurement of Stearoyl-CoA Desaturase (SCD) Activity using HPLC

This protocol describes a method to quantify SCD activity in primary rat hepatocytes by measuring the conversion of radiolabeled stearic acid to oleic acid.[9]

Materials:

-

Primary rat hepatocytes

-

[1-¹⁴C]Stearic acid (¹⁴C-18:0)

-

Cell culture medium and supplements

-

SCD inhibitors (optional)

-

Triton X-114

-

Solvents for lipid extraction (e.g., chloroform (B151607), methanol)

-

85% Ethanol

-

HPLC system with a reverse-phase column and an on-line flow scintillation detector

Procedure:

-

Cell Culture and Labeling:

-

Plate primary rat hepatocytes in 12-well plates and allow them to adhere.

-

Incubate the cells for 4 hours or overnight with culture medium containing [1-¹⁴C]stearic acid. For inhibitor studies, pre-incubate cells with the inhibitor before adding the radiolabeled substrate.

-

-

Cell Lysis and Lipid Extraction:

-

Wash the cells to remove extracellular fatty acids.

-

Lyse the cells and perform a total lipid extraction using a modified Folch method, adding 0.1% Triton X-114 to improve recovery of stearic acid.[9]

-

-

Hydrolysis and Sample Preparation:

-

Hydrolyze the extracted lipids to release free fatty acids.

-

Dry the fatty acid extract and dissolve it in 85% ethanol.

-

-

HPLC Analysis:

-

Inject the sample into a reverse-phase HPLC system. The separation of [1-¹⁴C]stearic acid and [1-¹⁴C]oleic acid can be achieved within 10 minutes.

-

Detect and quantify the radiolabeled fatty acids using an on-line flow scintillation analyzer.

-

-

Data Analysis:

-

Calculate the SCD activity as the ratio of [1-¹⁴C]oleic acid to the total amount of recovered radiolabeled stearic acid ([1-¹⁴C]oleic acid + [1-¹⁴C]stearic acid).

-

For inhibitor studies, plot the 18:1/18:0 ratio against the inhibitor concentration to determine IC₅₀ values.

-

Lipid Extraction and Fatty Acid Analysis by GC-MS

This protocol outlines a standard method for the extraction of total fatty acids from biological samples and their analysis as fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS).[10][11][12][13]

Materials:

-

Biological sample (cells, tissue, plasma)

-

Internal standards (e.g., deuterated fatty acids)

-

Methanol, Chloroform, Iso-octane

-

1N KOH, 1N HCl

-

Anhydrous Na₂SO₄

-

Derivatization reagent (e.g., Boron Trifluoride in methanol, or pentafluorobenzyl bromide with diisopropylethylamine)

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation and Internal Standard Spiking:

-

Homogenize tissue samples or lyse cells in methanol.

-

Add a known amount of deuterated internal standards for each fatty acid to be quantified.

-

-

Lipid Extraction (Folch or Bligh-Dyer Method):

-

Add chloroform and water (or saline) to the sample to achieve a final chloroform:methanol:water ratio of approximately 2:1:0.8.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids. Repeat the extraction of the upper aqueous phase with chloroform and combine the organic phases.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Saponification and Derivatization (to form FAMEs):

-

Resuspend the dried lipid extract in methanolic KOH and heat to saponify the esterified fatty acids.

-

Acidify the mixture with HCl.

-

Add the derivatization reagent (e.g., BF₃-methanol) and heat to convert free fatty acids to FAMEs.

-

-

FAMEs Extraction:

-

Add water and hexane to the reaction mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous Na₂SO₄.

-

-

GC-MS Analysis:

-

Inject the FAMEs sample into the GC-MS.

-

Use an appropriate temperature program for the GC oven to separate the different FAMEs.

-

The mass spectrometer is used to identify and quantify individual FAMEs based on their retention times and mass spectra.

-

-

Data Analysis:

-

Generate standard curves for each fatty acid using known concentrations of standards and the corresponding internal standards.

-

Quantify the amount of each fatty acid in the sample by comparing the peak area ratios of the analyte to its internal standard against the standard curve.

-

Measurement of De Novo Fatty Acid Synthesis using Radiolabeled Precursors

This protocol describes the measurement of fatty acid synthesis by monitoring the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate or ³H₂O, into the fatty acid pool.[14][15][16]

Materials:

-

Cultured cells or animal model

-

Radiolabeled precursor (e.g., [1-¹⁴C]acetic acid, sodium salt)

-

Cell culture medium or vehicle for in vivo administration

-

Scintillation cocktail and liquid scintillation counter

-

Reagents for lipid extraction and separation (as described in Protocol 2)

Procedure:

-

Labeling:

-

In Vitro: Incubate cultured cells with medium containing the radiolabeled precursor for a defined period.

-

In Vivo: Administer the radiolabeled precursor to the animal model (e.g., via intravenous injection).

-

-

Sample Collection and Lipid Extraction:

-

At the end of the labeling period, harvest the cells or collect tissues of interest.

-

Perform total lipid extraction as described in Protocol 2.

-

-

Lipid Analysis:

-

Separate the different lipid classes (e.g., triglycerides, phospholipids, free fatty acids) from the extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Radioactivity Measurement:

-

Scrape the lipid spots from the TLC plate or collect the HPLC fractions.

-

Add the samples to scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of fatty acid synthesis by determining the amount of radioactivity incorporated into the total fatty acid pool or specific lipid classes over time.

-

Normalize the data to the amount of protein or tissue weight.

-

Signaling Pathways and Regulation

The this compound biosynthesis pathway is intricately regulated at both the transcriptional and post-translational levels to maintain lipid homeostasis in response to cellular and systemic signals.

Overall this compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthesis pathway in mammalian cells.

Transcriptional Regulation by SREBP-1c

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a master transcriptional regulator of lipogenesis, including the expression of ACC, FASN, and SCD1.[17][18][19]

Caption: SREBP-1c mediated transcriptional regulation of lipogenic genes.

Post-Translational Regulation by AMPK

AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism. When activated by low energy status (high AMP/ATP ratio), AMPK phosphorylates and inactivates ACC, thereby inhibiting fatty acid synthesis.[20][21][22][23][24]

Caption: AMPK-mediated inactivation of ACC and inhibition of fatty acid synthesis.

Conclusion

The biosynthesis of this compound is a fundamental metabolic pathway with significant implications for cellular function and organismal health. A thorough understanding of its core components, quantitative aspects, and regulatory networks is essential for researchers and drug development professionals. The methodologies and pathway diagrams provided in this guide offer a robust framework for investigating this critical pathway and for the identification of novel therapeutic targets for a range of metabolic diseases. Further research is warranted to elucidate the precise kinetic parameters of the key enzymes and the dynamic interplay of regulatory factors under various physiological and pathological conditions.

References

- 1. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 2. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 4. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Flux Analysis Reveals the Roles of Stearate and this compound on CPT1C-mediated Tumor Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fatty acid biosynthesis and transcriptional regulation of Stearoyl-CoA Desaturase 1 (SCD1) in buffalo milk - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer [frontiersin.org]

- 19. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of fatty acid synthesis and oxidation by the AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation [jstage.jst.go.jp]

- 24. AMP-activated protein kinase regulation of fatty acid oxidation in the ischaemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic acid, a monounsaturated omega-9 fatty acid, is the most abundant fatty acid in nature.[1] It is a key component of triglycerides in many natural fats and oils, including olive oil and the human diet. Its unique physicochemical properties make it a crucial molecule in various biological processes and a valuable component in numerous industrial applications, including pharmaceuticals, cosmetics, and food production. This technical guide provides a comprehensive overview of the core physical and chemical properties of oleic acid, detailed experimental protocols for their determination, and a summary of its involvement in key signaling pathways.

Core Physical and Chemical Properties

Oleic acid is a long-chain carboxylic acid with the chemical formula C₁₈H₃₄O₂ and a molecular weight of 282.46 g/mol .[2] Its IUPAC name is (Z)-octadec-9-enoic acid. The presence of a single cis double bond between the ninth and tenth carbon atoms introduces a characteristic kink in its hydrocarbon chain, which significantly influences its physical state and biological function.

Physical Properties

At room temperature, oleic acid is a colorless to pale yellow oily liquid with a lard-like odor.[3] Key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₄O₂ | [2] |

| IUPAC Name | (Z)-octadec-9-enoic acid | |

| Molar Mass | 282.46 g/mol | [2] |

| Appearance | Colorless to pale yellow oily liquid | [3] |

| Melting Point | 13-14 °C (55-57 °F; 286-287 K) | |

| Boiling Point | 360 °C (680 °F; 633 K) (decomposes) | |

| Density | 0.895 g/mL at 25 °C | |

| Refractive Index (n_D) | 1.459 at 20 °C | |

| Solubility | Insoluble in water; soluble in ethanol (B145695), ether, acetone, chloroform, and other organic solvents. | |

| pKa | ~9.85 |

Chemical Properties and Reactivity

The chemical behavior of oleic acid is dictated by its two primary functional groups: the carboxylic acid group and the carbon-carbon double bond.

-

Carboxylic Acid Reactions: The carboxyl group can undergo typical reactions of carboxylic acids, such as esterification with alcohols to form oleate esters and neutralization with bases to form soaps (oleates).

-

Double Bond Reactions: The cis-double bond is susceptible to various addition reactions.

-

Hydrogenation: Catalytic hydrogenation of oleic acid saturates the double bond to produce stearic acid, a saturated fatty acid.

-

Oxidation: The double bond is a site for oxidative cleavage. In the presence of oxygen, oleic acid can undergo autoxidation, leading to the formation of various oxidation products and contributing to rancidification.

-

Halogenation: Halogens such as bromine can add across the double bond.

-

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of oleic acid.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which oleic acid transitions from a solid to a liquid state.

Materials:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Oleic acid sample (chilled to solidify)

-

Mortar and pestle (if sample is crystalline)

Procedure:

-

Sample Preparation: If the oleic acid is liquid at room temperature, cool it in an ice bath until it solidifies. Finely grind the solidified sample using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup (Mel-Temp):

-

Insert the capillary tube into the sample holder of the Mel-Temp apparatus.

-

Turn on the apparatus and set a heating rate. For a preliminary determination, a rapid heating rate can be used. For an accurate measurement, a slower rate (1-2 °C per minute) is crucial as the temperature approaches the expected melting point.

-

-

Apparatus Setup (Thiele Tube):

-

Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Insert the thermometer and attached capillary into the Thiele tube containing mineral oil, ensuring the rubber band is above the oil level.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner to ensure even heating of the oil via convection currents.

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

For pure compounds, the melting range should be narrow (0.5-1 °C).

-

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of oleic acid equals the atmospheric pressure.

Materials:

-

Thiele tube filled with mineral oil

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Oleic acid sample

-

Bunsen burner or microburner

Procedure:

-

Sample Preparation: Fill a small test tube approximately half-full with the oleic acid sample.

-

Capillary Inversion: Place a capillary tube (sealed end up) into the test tube containing the oleic acid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band.

-

Heating: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is immersed in the mineral oil. Heat the side arm of the Thiele tube gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[4][5]

Determination of Solubility

Objective: To assess the solubility of oleic acid in various solvents.

Materials:

-

Test tubes

-

Oleic acid

-

Various solvents (e.g., water, ethanol, diethyl ether, acetone, chloroform)

-

Vortex mixer

Procedure:

-

Water Solubility: Add approximately 1 mL of oleic acid to a test tube containing 5 mL of deionized water. Vortex the mixture vigorously for 30 seconds. Observe for miscibility or the formation of a separate layer. Oleic acid is expected to be insoluble.

-

Organic Solvent Solubility: Repeat the procedure with various organic solvents (ethanol, diethyl ether, acetone, chloroform). Add oleic acid dropwise to the solvent while vortexing until it dissolves completely or a separate phase is observed. Record the observations (e.g., soluble, partially soluble, insoluble).

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of oleic acid.

Materials:

-

Potentiometer with a pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Oleic acid sample

-

Ethanol (or another suitable co-solvent)

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a known amount of oleic acid and dissolve it in a suitable volume of ethanol (as oleic acid is not soluble in water). Add a specific volume of deionized water to create a mixed-solvent system.

-

Titration Setup: Place the beaker containing the oleic acid solution on the magnetic stirrer and immerse the pH electrode. Position the burette filled with the standardized NaOH solution above the beaker.

-

Titration: Begin stirring the solution. Record the initial pH. Add the NaOH solution in small, known increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Data Analysis: Continue the titration well past the equivalence point. Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the oleic acid has been neutralized). The equivalence point can be determined from the inflection point of the titration curve or by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

Catalytic Hydrogenation to Stearic Acid

Objective: To saturate the double bond of oleic acid to form stearic acid.

Materials:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Hydrogen gas source

-

Catalyst (e.g., Palladium on carbon (Pd/C) or Nickel)

-

Oleic acid

-

Solvent (e.g., ethanol or hexane)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In the three-necked flask, dissolve a known amount of oleic acid in a suitable solvent. Add the catalyst (typically 5-10% by weight of the oleic acid).

-

Hydrogenation: Equip the flask with a reflux condenser and a hydrogen inlet. Purge the system with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (this can be done using a balloon or a controlled flow system).

-

Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the iodine value.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude stearic acid. The product can be further purified by recrystallization.

Acid-Catalyzed Esterification with Ethanol

Objective: To synthesize ethyl this compound from oleic acid and ethanol.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine oleic acid and an excess of ethanol (e.g., a 3:1 molar ratio of ethanol to oleic acid).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for several hours. Monitor the reaction progress by TLC.

-

Neutralization and Extraction: After cooling, neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution). Transfer the mixture to a separatory funnel and extract the ethyl this compound with an organic solvent like diethyl ether.

-

Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude ethyl this compound. Further purification can be achieved by distillation under reduced pressure.[6][7]

Visualization of Key Signaling Pathways

Oleic acid is not merely a structural component or an energy source; it also acts as a signaling molecule, influencing various cellular processes.

Oleic Acid-Mediated Activation of Fatty Acid Oxidation

Oleic acid can stimulate the cAMP/PKA pathway, leading to the activation of the SIRT1-PGC1α transcriptional complex. This cascade ultimately enhances the rate of fatty acid oxidation in skeletal muscle cells.

Caption: Oleic acid stimulates fatty acid oxidation via the cAMP/PKA/SIRT1/PGC1α pathway.

Oleic Acid and the PI3K/Akt Signaling Pathway

Oleic acid has been shown to influence cell proliferation and survival through the activation of the PI3K/Akt signaling pathway. This pathway is crucial in many cellular functions, including growth, metabolism, and angiogenesis.

Caption: Oleic acid can activate the PI3K/Akt signaling pathway, influencing cellular responses.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of oleic acid, complete with experimental protocols for their determination. The structured presentation of quantitative data and methodologies aims to serve as a valuable resource for researchers, scientists, and professionals in drug development. The visualization of key signaling pathways underscores the multifaceted role of oleic acid in cellular biology. A thorough understanding of these fundamental characteristics is essential for harnessing the full potential of oleic acid in scientific research and various industrial applications.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eng.uc.edu [eng.uc.edu]

- 3. chymist.com [chymist.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scielo.br [scielo.br]

- 7. Esterification of Oleic Acid for Biodiesel Production Catalyzed by SnCl2: A Kinetic Investigation [mdpi.com]

An In-depth Technical Guide to Oleate Metabolism in Different Cell Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic acid (18:1n-9) is the most abundant monounsaturated fatty acid in nature and a central player in cellular metabolism. Its roles extend far beyond being a simple energy substrate; it is a key component of membrane phospholipids (B1166683), a precursor for signaling molecules, and a critical regulator of metabolic pathways. The metabolism of oleate varies significantly across different cell types, reflecting their specialized functions. Understanding these cell-specific differences is paramount for researchers in metabolic diseases, oncology, and drug development. This technical guide provides a comprehensive overview of this compound metabolism, focusing on key pathways, quantitative data, detailed experimental protocols, and the intricate signaling networks that govern its fate in various cellular contexts.

Core Metabolic Pathways of this compound

Once taken up by the cell, this compound is rapidly activated to its acyl-CoA derivative, oleoyl-CoA, by acyl-CoA synthetases. From this central hub, oleoyl-CoA can be directed into several key metabolic pathways:

-

β-Oxidation: Oleoyl-CoA is broken down in mitochondria and peroxisomes to generate acetyl-CoA, which can then enter the TCA cycle for ATP production.[1] This is a primary energy-generating pathway, particularly in tissues with high energy demands like the heart and skeletal muscle.[2]

-

Triglyceride (TG) Synthesis and Storage: In times of energy surplus, oleoyl-CoA is esterified to a glycerol (B35011) backbone to form triglycerides. These neutral lipids are stored in lipid droplets (LDs), dynamic organelles that serve as a reservoir of energy and lipid building blocks.[3] This process is prominent in adipocytes and hepatocytes.

-

Phospholipid (PL) Synthesis: Oleoyl-CoA is a crucial component of various phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI). These phospholipids are essential for maintaining the structure and function of cellular membranes.[4]

This compound Metabolism in Specific Cell Types

The flux of this compound through these core pathways is tightly regulated and varies considerably between cell types.

Hepatocytes

The liver is a central hub for lipid metabolism. Hepatocytes take up this compound from the circulation and can either oxidize it for energy, store it as triglycerides in lipid droplets, or incorporate it into phospholipids for membrane synthesis and secretion in lipoproteins.[5]

-

Regulation: In hepatocytes, this compound metabolism is intricately regulated by hormones and nutritional status. Insulin (B600854) promotes the storage of this compound as triglycerides, while glucagon (B607659) stimulates its oxidation.[6] Key transcription factors like SREBP-1c and ChREBP, activated by insulin and glucose respectively, drive the expression of lipogenic genes.[5] Conversely, AMPK, an energy sensor, promotes fatty acid oxidation.[[“]] this compound itself can influence these pathways; for instance, it has been shown to regulate SREBP-1 signaling.[8]

Adipocytes

Adipocytes are specialized for the synthesis and storage of triglycerides. They efficiently take up this compound and esterify it into large lipid droplets.

-

Regulation: Insulin is a potent stimulator of this compound uptake and triglyceride synthesis in adipocytes. Oleic acid itself can promote adipogenesis, the differentiation of preadipocytes into mature fat cells, by influencing signaling pathways like LXRα.[9] The process of lipolysis, the breakdown of triglycerides to release fatty acids, is tightly controlled by hormones like catecholamines and insulin.

Myocytes

Cardiac and skeletal myocytes have high energy demands and thus rely heavily on fatty acid oxidation. This compound is a key fuel source for these cells.

-

Regulation: The uptake of this compound into myocytes is a carrier-mediated process.[10] Once inside, its primary fate is mitochondrial β-oxidation to generate ATP. AMPK plays a crucial role in stimulating fatty acid oxidation in muscle, particularly during exercise.[11] While myocytes can store some triglycerides in small lipid droplets, this is less prominent than in adipocytes and can be associated with lipotoxicity under certain conditions.

Cancer Cells

Cancer cells exhibit altered lipid metabolism to support their rapid proliferation and survival. Many cancer cells show increased uptake and utilization of this compound.

-

Regulation: The metabolic reprogramming in cancer cells often involves the upregulation of fatty acid synthesis and uptake.[12] this compound can promote the survival of some cancer cells by being incorporated into triglycerides, thereby preventing the toxic effects of saturated fatty acids like palmitate.[13] The specific metabolic phenotype can vary greatly between different cancer types.

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data on this compound metabolism across different cell types. It is important to note that experimental conditions can significantly influence these values.

Table 1: this compound Uptake Rates in Different Cell Types

| Cell Type | Model System | This compound Concentration (µM) | Albumin Concentration (µM) | Uptake Rate (nmol/min/mg protein) | Reference |

| Hepatocytes | Isolated rat hepatocytes | 100 | 150 | ~1.5 | [14] |

| Adipocytes | Isolated rat adipocytes | 100 | 150 | ~0.8 | [14] |

| Cardiac Myocytes | Isolated rat cardiac myocytes | 100 | 150 | ~1.2 | [14] |

Table 2: this compound Oxidation Rates in Different Cell Types

| Cell Type | Model System | This compound Concentration (µM) | Oxidation Rate (nmol/h/mg protein) | Reference |

| Hepatocytes | Cultured human hepatocytes | 100 | 45.8% of metabolized this compound (basal) | [6] |

| Myotubes | L6 myotubes | 500 | Increased with fatty acid pretreatment | [15] |

Table 3: this compound Incorporation into Lipid Species

| Cell Type | Model System | Precursor | Lipid Species | Incorporation | Reference |

| Preadipocytes | BFC-1 cell line | [3H]this compound | Triglycerides | 16-fold increase upon differentiation | [16] |

| Preadipocytes | BFC-1 cell line | [3H]this compound | Phospholipids | Little to no increase upon differentiation | [16] |

| Hepatocytes | Perfused rat liver | [3H]oleic acid | Triglycerides | High incorporation | [17] |

| Hepatocytes | Perfused rat liver | [3H]oleic acid | Phospholipids | Low incorporation | [17] |

Key Signaling Pathways in this compound Metabolism

The fate of this compound is determined by a complex interplay of signaling pathways that sense nutrient availability and cellular energy status.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that act as ligand-activated transcription factors. Fatty acids, including this compound, are natural ligands for PPARs. PPARα, highly expressed in the liver, heart, and skeletal muscle, is a major regulator of fatty acid oxidation.[1] PPARγ is a key regulator of adipogenesis and lipid storage in adipose tissue.

SREBP-1c Signaling Pathway

Sterol regulatory element-binding protein-1c (SREBP-1c) is a key transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis.[18] Its activity is primarily regulated by insulin and cellular sterol levels. This compound has been shown to modulate SREBP-1c activity, although the exact mechanisms can be cell-type specific.[8]

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a cellular energy sensor that is activated when the AMP:ATP ratio is high.[2] Once activated, AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby shifting the metabolic balance towards fatty acid oxidation.

ChREBP Signaling Pathway

Carbohydrate-responsive element-binding protein (ChREBP) is a transcription factor that is activated by high glucose levels and promotes the expression of genes involved in glycolysis and de novo lipogenesis.[19]

Detailed Experimental Protocols

Protocol 1: 14C-Oleate Oxidation Assay in Cultured Cells

This protocol measures the rate of fatty acid β-oxidation by quantifying the amount of 14CO₂ produced from the oxidation of [1-14C]-oleate.

Materials:

-

Cultured cells (e.g., hepatocytes, myotubes) in 24-well plates

-

[1-14C]-oleic acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium (e.g., DMEM)

-

Perchloric acid (70%)

-

Whatman filter paper

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Preparation of 14C-Oleate-BSA Conjugate:

-

Dry down the required amount of [1-14C]-oleic acid under a stream of nitrogen.

-

Resuspend in a small volume of ethanol.

-

Add the ethanolic solution to a pre-warmed (37°C) solution of fatty acid-free BSA in PBS, with gentle vortexing, to achieve the desired final concentration and molar ratio (e.g., 5:1 this compound:BSA).

-

Incubate at 37°C for 1 hour to allow for conjugation.

-

-

Cell Treatment:

-

Wash the cells twice with warm PBS.

-

Pre-incubate the cells with serum-free medium for 2 hours to deplete endogenous fatty acids.

-

Replace the medium with fresh medium containing the 14C-oleate-BSA conjugate and any experimental compounds.

-

-

CO₂ Trapping:

-

Place a piece of Whatman filter paper, folded into a wick, into a small microcentrifuge tube cap.

-

Add 50 µL of 1M NaOH to the filter paper.

-

Place the cap containing the NaOH-soaked filter paper into the well, suspended above the medium.

-

Seal the wells of the 24-well plate.

-

-

Incubation:

-

Incubate the plate at 37°C for 2-4 hours.

-

-

Stopping the Reaction and CO₂ Release:

-

Inject 100 µL of 70% perchloric acid into each well, being careful not to touch the cap. This will lyse the cells and release the dissolved 14CO₂ from the medium.

-

Allow the plate to sit at room temperature for at least 1 hour to ensure complete trapping of the 14CO₂ by the NaOH.

-

-

Measurement:

-

Carefully remove the caps (B75204) with the filter paper and place them into scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration in parallel wells for normalization.

-

Data Analysis:

-

Calculate the disintegrations per minute (DPM) for each sample.

-

Normalize the DPM to the protein content (DPM/mg protein).

-

Compare the normalized values between different experimental groups.

Protocol 2: Seahorse XF Fatty Acid Oxidation Assay

This protocol uses the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by fatty acid oxidation.

Materials:

-

Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges, calibrant)

-

Cultured cells

-

Seahorse XF Base Medium

-

L-carnitine

-

Palmitate-BSA or this compound-BSA conjugate (as the substrate)

-

Etomoxir (CPT1 inhibitor, as a control)

-

Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

-

Day 1: Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density.

-

Incubate overnight at 37°C in a CO₂ incubator.

-

-

Day 2: Sensor Cartridge Hydration:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

-

-

Day 3: Assay Preparation:

-

Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine, glucose, and pyruvate (B1213749) as required for your experiment. Warm to 37°C and adjust the pH to 7.4.

-

Wash the cells with the assay medium and then add the final volume of assay medium to each well.

-

Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour.

-

Load the injection ports of the sensor cartridge with the fatty acid substrate, etomoxir, and mitochondrial stress test compounds.

-

-

Seahorse XF Assay:

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Replace the calibrant plate with the cell plate and start the assay.

-

The assay will measure the basal OCR, and then the OCR after the sequential injection of the compounds.

-

Data Analysis:

-

The Seahorse software will calculate the OCR at different stages of the assay.

-

The dependence on fatty acid oxidation can be determined by comparing the OCR in the presence and absence of the fatty acid substrate and by observing the effect of the CPT1 inhibitor, etomoxir.

Protocol 3: Lipid Droplet Staining with BODIPY 493/503

This protocol describes the staining of neutral lipids in lipid droplets using the fluorescent dye BODIPY 493/503.

Materials:

-

Cultured cells grown on coverslips or in imaging-compatible plates

-

BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)

-

Hoechst 33342 (for nuclear counterstaining, optional)

-

Mounting medium

-

Fluorescence microscope

Procedure for Fixed Cell Staining:

-

Cell Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a working solution of BODIPY 493/503 by diluting the stock solution in PBS (e.g., 1:1000 to a final concentration of 1 µg/mL).

-

Incubate the fixed cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light.

-

(Optional) Add Hoechst 33342 to the staining solution for the last 5-10 minutes to counterstain the nuclei.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (excitation/emission ~493/503 nm) and Hoechst 33342 (if used).

-

Protocol 4: Lipid Extraction and Quantification by Mass Spectrometry

This protocol provides a general overview of lipid extraction from cultured cells for subsequent analysis by mass spectrometry-based lipidomics.

Materials:

-

Cultured cells

-

Ice-cold PBS

-

Methanol (B129727) (LC-MS grade)

-

Chloroform (B151607) (LC-MS grade)

-

Internal lipid standards

-

Glass tubes

-

Nitrogen evaporator

-

Mass spectrometer coupled with liquid chromatography (LC-MS)

Procedure:

-

Cell Harvesting and Quenching:

-

Wash the cell monolayer with ice-cold PBS to remove residual medium.

-

Add ice-cold methanol to the plate to quench metabolic activity and scrape the cells.

-

Transfer the cell suspension to a glass tube.

-

-

Lipid Extraction (Folch Method):

-

Add chloroform to the methanol-cell suspension to achieve a chloroform:methanol ratio of 2:1 (v/v).

-

Add a known amount of an internal standard mix containing various lipid classes.

-

Vortex the mixture vigorously and then agitate for 30 minutes at room temperature.

-

Add water to induce phase separation.

-

Centrifuge to separate the phases.

-

-

Sample Collection and Drying:

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Reconstitution and Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., a mixture of isopropanol, acetonitrile, and water).

-

Analyze the lipid extract using a targeted or untargeted LC-MS method.

-

Data Analysis:

-

The raw data from the mass spectrometer is processed to identify and quantify individual lipid species based on their mass-to-charge ratio and fragmentation patterns.

-

The quantities of endogenous lipids are normalized to the corresponding internal standards and the initial amount of cellular material (e.g., protein or cell number).

Conclusion

This compound metabolism is a complex and highly regulated process that is tailored to the specific functions of different cell types. A thorough understanding of these cell-specific metabolic pathways and their regulation is crucial for advancing our knowledge of metabolic diseases and for the development of novel therapeutic strategies. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a valuable resource for researchers dedicated to unraveling the multifaceted roles of oleic acid in health and disease.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation [jstage.jst.go.jp]

- 7. consensus.app [consensus.app]

- 8. This compound activates SREBP-1 signaling activity in SCD1-deficient hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PPARα and PPARγ activation attenuates total free fatty acid and triglyceride accumulation in macrophages via the inhibition of Fatp1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound uptake by cardiac myocytes is carrier mediated and involves a 40-kD plasma membrane fatty acid binding protein similar to that in liver, adipose tissue, and gut - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of the AMP-activated protein kinase in regulating fatty acid metabolism during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. At physiologic albumin/oleate concentrations this compound uptake by isolated hepatocytes, cardiac myocytes, and adipocytes is a saturable function of the unbound this compound concentration. Uptake kinetics are consistent with the conventional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. [Comparison of triglyceride and phospholipid synthesis in isolated Wistar rat liver perfused with high quantities of oleic acid and glycerol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deficiency of SREBP1c modulates autophagy mediated lipid droplet catabolism during oleic acid induced steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Biological Functions of Monounsaturated Fatty Acids

Introduction

Monounsaturated fatty acids (MUFAs) are a class of fatty acids characterized by the presence of a single double bond in their hydrocarbon chain. Predominantly found in plant-based oils, nuts, seeds, and certain animal fats, MUFAs, particularly oleic acid and palmitoleic acid, are not merely energy storage molecules but also pivotal signaling entities that modulate a wide array of physiological and pathophysiological processes. Their roles extend from maintaining cellular membrane integrity to regulating intricate signaling cascades implicated in metabolic homeostasis, inflammation, cardiovascular health, and oncology. This technical guide provides a comprehensive overview of the core biological functions of MUFAs, with a focus on the underlying molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways to aid researchers and professionals in drug development.

Core Biological Functions of Monounsaturated Fatty Acids

Modulation of Cell Membrane Properties

The composition of fatty acids within cellular membranes is a critical determinant of their biophysical properties, including fluidity and lipid raft formation. The single cis double bond in MUFAs introduces a kink in the acyl chain, which increases the intermolecular space between phospholipids. This structural feature prevents tight packing of the fatty acid tails, thereby enhancing membrane fluidity.[1][2][3] This is in contrast to saturated fatty acids (SFAs), which have straight chains that allow for dense packing, leading to more rigid membranes.[2] The fluidity of the membrane is crucial for the function of embedded proteins, such as receptors and enzymes, and for processes like endocytosis and cell signaling.[1][2] While an increase in unsaturation generally increases fluidity, some studies suggest that fatty acids with four or more double bonds are more effective at increasing membrane fluidity than MUFAs.[4]

Regulation of Metabolic Homeostasis and Insulin (B600854) Sensitivity

MUFAs play a significant role in metabolic regulation, particularly in glucose homeostasis and insulin sensitivity. Diets enriched with MUFAs have been shown to improve insulin sensitivity when replacing saturated fats.[5][6] The mechanisms underlying this effect are multifaceted and involve the activation of key metabolic sensors and signaling pathways.

One of the central mechanisms is the activation of AMP-activated protein kinase (AMPK).[7] Oleic acid, a prominent MUFA, can activate AMPK, which in turn can impede the secretion of interleukin-1β (IL-1β), a pro-inflammatory cytokine implicated in insulin resistance.[7] Furthermore, oleic acid has been shown to protect against palmitate-induced insulin resistance in cardiovascular cells, potentially by preventing the activation of JNK-1/2 and NF-κB.[8]

Another critical pathway involves the activation of the SIRT1-PGC1α transcriptional complex by oleic acid. This activation is mediated through the cAMP/protein kinase A (PKA) pathway, leading to the deacetylation and hyperactivity of PGC1α.[9][10] This cascade upregulates the expression of genes involved in fatty acid oxidation, thereby enhancing the complete oxidation of fatty acids in skeletal muscle cells.[9][10]

In contrast, some studies suggest that a high intake of MUFAs might not always be beneficial. For instance, one study indicated that a single MUFA-enriched lipid load could rapidly induce hepatic gluconeogenesis and whole-body insulin resistance.[11]

Palmitoleic acid, another key MUFA, has been described as a "lipokine" that can increase insulin sensitivity in muscle, promote β-cell proliferation, and prevent endoplasmic reticulum stress.[12][13][14][15]

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of many metabolic diseases. MUFAs generally exert anti-inflammatory effects, in contrast to the pro-inflammatory nature of many saturated fatty acids.[16][17][18] Diets rich in MUFAs, such as the Mediterranean diet, are associated with an anti-inflammatory state.[16]

The anti-inflammatory actions of MUFAs are mediated through several signaling pathways. They can inhibit the activation of Toll-like receptor 4 (TLR4) and the subsequent NF-κB signaling cascade, which is often triggered by SFAs.[16][17] MUFAs can also inhibit the activation of the NLRP3 inflammasome.[16][17] These inhibitory effects can be mediated through direct binding to G-protein coupled receptor 120 (GPR120) or peroxisome proliferator-activated receptors (PPARs), as well as through the phosphorylation of AMPK.[16][17]

Role in Cardiovascular Health

The consumption of MUFAs is generally associated with a reduced risk of cardiovascular disease.[19][20][21][22] This protective effect is attributed to several factors, including favorable modulation of lipid profiles, reduction of blood pressure, and prevention of LDL oxidation.

Replacing saturated fats with monounsaturated fats can lead to a significant reduction in total and LDL cholesterol levels.[20][23][24][25] Some studies also indicate that a MUFA-rich diet can increase HDL cholesterol and decrease triacylglycerols.[26] An enriched MUFA diet has been shown to prevent LDL oxidative modifications more effectively than a diet enriched with polyunsaturated fatty acids (PUFAs).[23]

Oleic acid may also contribute to the reduction of blood pressure by improving cell membrane fluidity and binding to alpha-2-adrenergic receptors.[27] Furthermore, oleic acid has been shown to have protective effects in the early and late stages of the cellular atherosclerotic process.[8]

Involvement in Cancer Biology

The role of MUFAs in cancer is complex and appears to be context-dependent.[28][29][30] Increased synthesis and uptake of lipids, including MUFAs, are required to support the rapid proliferation of cancer cells.[28][29] Stearoyl-CoA desaturases (SCDs), the enzymes responsible for the endogenous synthesis of MUFAs, are often upregulated in various cancers.[30]

MUFAs can influence cancer cell behavior through several mechanisms. They can be incorporated into cellular membranes, which can alter membrane fluidity and potentially impact cancer cell invasion and metastasis.[28] By reducing the levels of polyunsaturated fatty acids in the membrane, MUFAs can protect cancer cells from ferroptosis, a form of iron-dependent cell death initiated by lipid peroxidation.[28]

Some studies suggest that MUFAs, particularly oleic acid, can promote cancer cell proliferation. For example, oleic acid has been shown to stimulate cell proliferation in ovarian and renal cell carcinoma cells through various signaling pathways, including those involving PPARα and integrin-linked kinase (ILK).[31][32] In endometrial cancer, oleic acid has been implicated in stimulating the polyamine biosynthetic pathway, which can drive malignant transformation.[33]

Conversely, other research suggests that MUFAs, especially from plant sources like olive oil, may have protective effects against certain types of cancer, such as breast and digestive cancers.[34][35]

Quantitative Data on the Effects of Monounsaturated Fatty Acids

The following tables summarize quantitative data from various studies on the effects of MUFAs on key biological parameters.

Table 1: Effects of MUFA-Enriched Diets on Insulin Sensitivity and Glucose Metabolism

| Parameter | Study Population | Intervention | Outcome | Reference |

| Insulin Sensitivity | Healthy individuals | Replacement of SFA with MUFA | Improved insulin sensitivity | [5] |

| Insulin Sensitivity | High-SFA consumers vs. High-MUFA consumers | Observational | High-MUFA consumers displayed better insulin sensitivity | [7] |

| Hepatic Gluconeogenesis | Healthy individuals | Single MUFA-enriched lipid load | Increased by 61% | [11] |

| Whole-body Insulin Sensitivity | Healthy individuals | Single MUFA-enriched lipid load | Decreased by 27% (pre-clamp) and 25% (during insulin stimulation) | [11] |

Table 2: Effects of MUFAs on Inflammatory Markers

| Marker | Cell/Animal Model | Treatment | Result | Reference |

| IL-1β secretion | LPS- and SFA-primed cells | Oleic acid | Impeded ATP-induced IL-1β secretion in an AMPK-dependent manner | [7] |

| Pro-inflammatory markers | Mice | 15-week MUFA-rich diet | Lower levels of pro-inflammatory markers | [34] |

| Anti-inflammatory markers | Mice | 15-week MUFA-rich diet | Higher levels of anti-inflammatory markers | [34] |

| MCP-1 and ICAM-1 expression | Endothelial cells | Oleic acid | Reduced expression induced by pro-inflammatory cytokines | [8] |

Table 3: Effects of MUFAs on Lipid Profiles

| Lipid Parameter | Study Design | Intervention/Comparison | Result | Reference |

| LDL Cholesterol | Meta-analysis of 60 controlled trials | Replacement of dietary SFA with MUFA | Significantly lowered LDL cholesterol | [20][23] |

| HDL Cholesterol | Meta-analysis | High-MUFA diet vs. high-carbohydrate diet | Increased HDL cholesterol levels | [21] |

| Triglycerides | Meta-analysis | High-MUFA diet vs. high-carbohydrate diet | Decreased plasma triglyceride concentrations | [21] |

| Plasma Triglycerides | Healthy individuals | Single MUFA-enriched lipid load | Increased by 44% | [11] |

Detailed Methodologies for Key Experiments

Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and analysis of fatty acids from biological samples.

Objective: To quantify the fatty acid profile, including MUFAs, in tissues or cells.

Principle: Lipids are first extracted from the biological matrix. The fatty acids are then derivatized to form fatty acid methyl esters (FAMEs), which are volatile and suitable for separation and quantification by GC-MS.

Protocol:

-

Sample Preparation:

-

For tissues, homogenize a known weight of the tissue in a 2:1 (v/v) chloroform (B151607):methanol (B129727) mixture.[36]

-

For cells, scrape and wash the cells, then resuspend in a known volume of PBS before adding the chloroform:methanol mixture.

-

-

Lipid Extraction (Folch Method):

-

Saponification and Methylation:

-

Resuspend the dried lipid extract in a solution of sodium hydroxide (B78521) in methanol and heat to saponify the lipids into free fatty acids.

-

Add boron trifluoride in methanol and heat to convert the free fatty acids into FAMEs.

-

Add hexane (B92381) and water to extract the FAMEs into the hexane layer.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS system.

-

Use a suitable capillary column (e.g., a fused-silica capillary column) for separation.

-

The oven temperature is programmed to ramp up to separate the FAMEs based on their boiling points.

-

The mass spectrometer is used to identify and quantify the individual FAMEs based on their mass spectra and retention times, compared to known standards.

-

Assessment of Insulin Sensitivity using a Glucose Tolerance Test (GTT) in Mice

Objective: To evaluate the effect of a MUFA-enriched diet on in vivo glucose homeostasis and insulin sensitivity.

Principle: A GTT measures the body's ability to clear a glucose load from the bloodstream. An improved glucose tolerance can be indicative of enhanced insulin sensitivity.

Protocol:

-

Animal Acclimatization and Diet:

-

House mice under standard conditions and acclimate them for at least one week.

-

Divide the mice into control and experimental groups. Feed the control group a standard chow or a high-saturated fat diet, and the experimental group a high-monounsaturated fat diet for a specified period (e.g., 15 weeks).[16]

-

-

Fasting:

-

Fast the mice overnight (e.g., for 6 hours) before the test to ensure a baseline glucose level.[7]

-

-

Glucose Administration:

-

Record the baseline blood glucose level from a tail vein blood sample using a glucometer.

-

Administer a bolus of glucose (e.g., 1.5 g/kg body weight) via intraperitoneal injection.[7]

-

-

Blood Glucose Monitoring:

-

Collect blood samples from the tail vein at specific time points after glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure and record the blood glucose levels at each time point.

-

-

Data Analysis:

-

Plot the blood glucose concentration against time for each group.

-

Calculate the area under the curve (AUC) for the glucose excursion. A lower AUC in the MUFA-fed group compared to the control group indicates improved glucose tolerance.

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT Language)

Caption: MUFA Anti-Inflammatory Signaling Pathway.

Caption: Oleic Acid Regulation of Fatty Acid Oxidation.

Experimental Workflow Diagram (Graphviz DOT Language)

Caption: Experimental Workflow for Lipid Analysis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 3. Membrane Fluidity [ib.bioninja.com.au]

- 4. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dietary fat, insulin sensitivity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acids and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Protective role of oleic acid against cardiovascular insulin resistance and in the early and late cellular atherosclerotic process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monounsaturated fat rapidly induces hepatic gluconeogenesis and whole-body insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases … [ouci.dntb.gov.ua]

- 13. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Monounsaturated Fatty Acids in Obesity-Related Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Monounsaturated Fatty Acids in Obesity-Related Inflammation | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. heart.org [heart.org]

- 21. ahajournals.org [ahajournals.org]

- 22. What Is Monounsaturated Fat? - Hunimed [hunimed.eu]

- 23. [Protective effect of monounsaturated and polyunsaturated fatty acids on the development of cardiovascular disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biologyonline.com [biologyonline.com]

- 25. Polyunsaturated vs. Monounsaturated Fat [verywellhealth.com]

- 26. mdpi.com [mdpi.com]

- 27. Consumption of Monounsaturated Fatty Acids Is Associated with Improved Cardiometabolic Outcomes in Four African-Origin Populations Spanning the Epidemiologic Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 28. aacrjournals.org [aacrjournals.org]

- 29. Monounsaturated Fatty Acids: Key Regulators of Cell Viability and Intracellular Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Unveiling the MUFA–Cancer Connection: Insights from Endogenous and Exogenous Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Oleic acid stimulates cell proliferation and BRD4-L-MYC-dependent glucose transporter transcription through PPARα activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Effects of oleic acid on cell proliferation through an integrin-linked kinase signaling pathway in 786-O renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. bioengineer.org [bioengineer.org]

- 34. Monounsaturated Fats Benefits: Reduced Disease Risk, Sources, and More [healthline.com]

- 35. mdpi.com [mdpi.com]

- 36. benchchem.com [benchchem.com]

Oleate: A Central Precursor in the Synthesis of Diverse Lipid Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oleate (18:1n-9), a monounsaturated omega-9 fatty acid, holds a central position in lipid metabolism, serving not merely as a component of cellular membranes and a storage form of energy, but as a critical precursor for the biosynthesis of a wide array of other lipid molecules. Its metabolism is intricately regulated and gives rise to lipids with diverse physiological roles, from essential structural components of cells to potent signaling molecules. This technical guide provides a comprehensive overview of the biochemical pathways through which this compound is transformed into other lipids, details the key enzymes involved, presents quantitative data on these conversions, and outlines relevant experimental protocols for studying these processes.

Biochemical Conversion of this compound

Upon entering the cell, this compound is rapidly activated to its coenzyme A (CoA) thioester, oleoyl-CoA, by acyl-CoA synthetases. Oleoyl-CoA is the primary metabolic branch point from which several key lipid biosynthetic pathways diverge.

Elongation and Desaturation to Polyunsaturated Fatty Acids (PUFAs)

Oleoyl-CoA can be further metabolized through a series of elongation and desaturation reactions to produce longer chain and more unsaturated fatty acids. These reactions are catalyzed by two families of enzymes: fatty acid elongases (ELOVLs) and fatty acid desaturases (FADS).

The initial desaturation of this compound-derived fatty acids is a critical step in the synthesis of polyunsaturated fatty acids (PUFAs). For instance, the conversion of linoleic acid (18:2n-6), which can be derived from this compound in some organisms, to arachidonic acid (20:4n-6) involves sequential actions of Δ6-desaturase, elongation, and Δ5-desaturase.[1] Arachidonic acid is a key precursor for the synthesis of eicosanoids, a class of potent signaling molecules.

Key Enzymes in PUFA Synthesis from this compound Derivatives:

-

Stearoyl-CoA Desaturase (SCD/Δ9-desaturase): This enzyme is responsible for the synthesis of this compound itself from stearate (B1226849) (18:0).[2][3] It introduces the first double bond at the Δ9 position of the fatty acyl-CoA. There are several isoforms of SCD, with SCD1 being prominent in the liver.[4]

-

Fatty Acid Desaturase 1 (FADS1/Δ5-desaturase): This enzyme introduces a double bond at the Δ5 position and is crucial for the synthesis of arachidonic acid and eicosapentaenoic acid (EPA).[1]

-

Fatty Acid Desaturase 2 (FADS2/Δ6-desaturase): This enzyme introduces a double bond at the Δ6 position and is a rate-limiting enzyme in the PUFA biosynthetic pathway.[1]

-

Fatty Acid Elongases (ELOVLs): This family of enzymes (e.g., ELOVL5, ELOVL6) catalyzes the addition of two-carbon units to the growing fatty acyl chain.[5]

Synthesis of Neutral Lipids: Triglycerides and Cholesterol Esters

A major fate of oleoyl-CoA is its incorporation into neutral lipids for energy storage within lipid droplets. This process is particularly active in adipocytes and hepatocytes.

Triglyceride (TG) Synthesis: Oleoyl-CoA is a preferred substrate for the synthesis of triglycerides. The glycerol-3-phosphate pathway is the main route for de novo TG synthesis.[6] In this pathway, glycerol-3-phosphate is sequentially acylated by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT) to form phosphatidic acid. Phosphatidic acid is then dephosphorylated by lipins to yield diacylglycerol (DAG). Finally, diacylglycerol acyltransferase (DGAT) catalyzes the esterification of DAG with a third fatty acyl-CoA, often oleoyl-CoA, to form a triglyceride.[6] Studies have shown that oleic acid supplementation leads to a significant accumulation of triglycerides.[7][8]

Cholesterol Ester (CE) Synthesis: Oleoyl-CoA can also be esterified to cholesterol by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) to form cholesterol esters. This is a mechanism to store excess cholesterol within the cell.

Synthesis of Phospholipids

Oleoyl-CoA is a key building block for the synthesis of various phospholipids, which are essential components of cellular membranes. Phosphatidic acid, an intermediate in triglyceride synthesis, also serves as a precursor for the synthesis of several phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI). The specific fatty acid composition of phospholipids, including the incorporation of this compound, is crucial for maintaining membrane fluidity and function.

Quantitative Data on this compound Conversion

The conversion of this compound to other lipids is a dynamic process that can be quantified to understand the metabolic flux under different physiological conditions.

| Parameter | Cell Type/Organism | Condition | Observation | Reference |

| Triglyceride Accumulation | Duck Hepatocytes | This compound Treatment (75-150 µM) | Dose- and time-dependent increase in intracellular triglycerides. | [8] |

| Lipid Droplet Formation | Huh-7 cells | This compound Treatment (100 µM) | Significant increase in lipid droplet number and volume. | [9] |

| Lipid Class Alterations | Hepatocytes | This compound Treatment | Increased levels of diglycerides (DG) and triglycerides (TG); decreased levels of lysophosphatidylcholine (B164491) (LPC), ceramides (B1148491) (Cer), and cholesterol esters (ChE). | [10][11] |

| Δ6-Desaturase Activity | Teleosts (yeast expression) | Substrate: 18:3n-3 | Conversion to 18:4n-3 ranged from 52.61% to 79.23% depending on the fish species. | [12] |

| Elovl5 Elongase Activity | Teleosts (yeast expression) | Substrate: 18:4n-3 | Conversion to 20:4n-3 ranged from 12.06% to 66.44% depending on the fish species. | [12] |

| Incorporation into Blood Lipids | Healthy Humans | Ingestion of ¹³C-labeled this compound | Higher incorporation into plasma nonesterified fatty acids (NEFA) and very low-density lipoprotein (VLDL)-TG compared to palmitate and linthis compound. | [13] |

Signaling Pathways Regulated by this compound

This compound is not just a substrate for lipid synthesis; it also acts as a signaling molecule that modulates the expression of genes involved in lipid metabolism, primarily through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the regulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[14]

PPARα Activation

PPARα is a key transcriptional regulator of fatty acid oxidation. This compound and its metabolites can act as ligands for PPARα, leading to its activation. Activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in fatty acid catabolism.

SREBP-1c Regulation